molecular formula C6H3Br2I B3220177 1,2-Dibromo-3-iodobenzene CAS No. 1191934-06-1

1,2-Dibromo-3-iodobenzene

Cat. No.: B3220177
CAS No.: 1191934-06-1
M. Wt: 361.8 g/mol
InChI Key: UCHQXLLXCYZJFP-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-iodobenzene: is an organohalogen compound with the molecular formula C6H3Br2I It is a derivative of benzene, where two bromine atoms and one iodine atom are substituted at the 1, 2, and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3-iodobenzene can be synthesized through a series of halogenation reactions. One common method involves the bromination of 3-iodoaniline followed by diazotization and subsequent Sandmeyer reaction to introduce the bromine atoms. The reaction conditions typically involve the use of bromine or brominating agents like dibromodimethyl hydantoin in the presence of a solvent such as ethanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-3-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of a suitable solvent

Properties

IUPAC Name

1,2-dibromo-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2I/c7-4-2-1-3-5(9)6(4)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHQXLLXCYZJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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